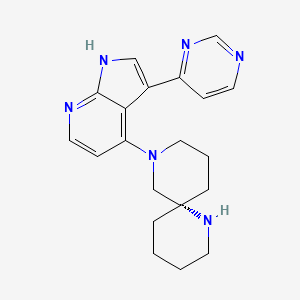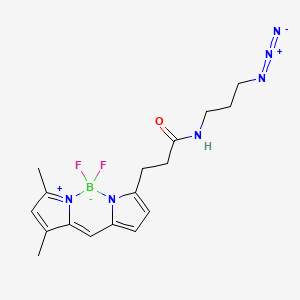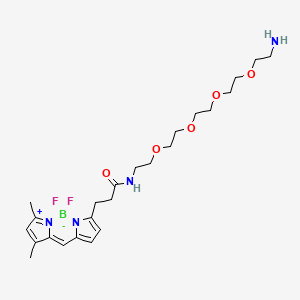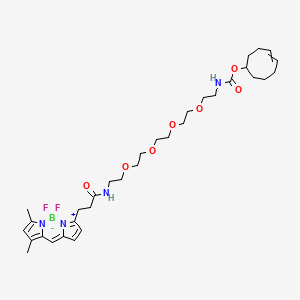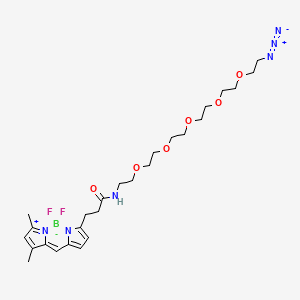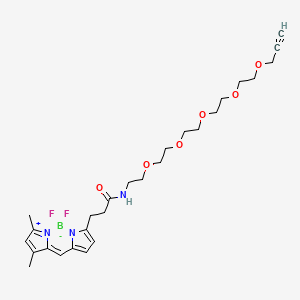
BGC-638
Übersicht
Beschreibung
Diese Verbindung ist ein Cyclopenta[g]chinazolin-basierter Inhibitor, der das Potenzial gezeigt hat, Krebszellen selektiv anzugreifen, die den α-Folat-Rezeptor überexprimieren, was ihn zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von BGC-638 beinhaltet die Reaktion von 4-Hydroxy-3-methoxybenzaldehyd mit 1-(2-Chlorethyl)-2,2-dimethyl-3-hydroxypropan, um ein Halbacetal zu bilden, das dann zu this compound reduziert wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Der Syntheseprozess würde wahrscheinlich eine Hochskalierung der Laborverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Konsistenz des Endprodukts durch strenge Qualitätskontrollmaßnahmen beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BGC-638 involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-(2-chloroethyl)-2,2-dimethyl-3-hydroxypropane to form a hemiacetal, which is then reduced to this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen: BGC-638 unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Reduktionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich, um seine Wirksamkeit und Selektivität zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind 4-Hydroxy-3-methoxybenzaldehyd und 1-(2-Chlorethyl)-2,2-dimethyl-3-hydroxypropan. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der Thymidilatsynthase-Inhibitor selbst. Diese Verbindung wird dann aufgrund ihrer selektiven Zielansprache von α-Folat-Rezeptor-überexprimierenden Tumoren in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um die Mechanismen der Thymidilatsynthase-Inhibition zu untersuchen . In der Biologie und Medizin wird this compound auf sein Potenzial als zielgerichtete Krebstherapie untersucht, insbesondere für Tumoren, die den α-Folat-Rezeptor überexprimieren . Sein selektiver Zielmechanismus macht es zu einem wertvollen Werkzeug für die Untersuchung der Krebszellbiologie und die Entwicklung neuer therapeutischer Strategien .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Thymidilatsynthase inhibiert, ein Enzym, das für die DNA-Synthese von entscheidender Bedeutung ist . Die Verbindung wird über den α-Folat-Rezeptor, der in bestimmten Tumorarten überexprimiert wird, spezifisch in Zellen transportiert . Sobald es sich in der Zelle befindet, inhibiert this compound die Thymidilatsynthase, was zur Störung der DNA-Synthese und letztendlich zum Zelltod führt . Dieser selektive Zielmechanismus minimiert die Auswirkungen auf normale Zellen und reduziert potenzielle Nebenwirkungen .
Wissenschaftliche Forschungsanwendungen
BGC-638 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of thymidylate synthase inhibition . In biology and medicine, this compound is investigated for its potential as a targeted cancer therapy, specifically for tumors that overexpress the α-folate receptor . Its selective targeting mechanism makes it a valuable tool for studying cancer cell biology and developing new therapeutic strategies .
Wirkmechanismus
BGC-638 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis . The compound is specifically transported into cells via the α-folate receptor, which is overexpressed in certain types of tumors . Once inside the cell, this compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and ultimately causing cell death . This selective targeting mechanism minimizes the impact on normal cells and reduces potential side effects .
Vergleich Mit ähnlichen Verbindungen
BGC-638 ähnelt anderen Thymidilatsynthase-Inhibitoren, wie z. B. BGC-945 . Beide Verbindungen sind so konzipiert, dass sie auf α-Folat-Rezeptor-überexprimierende Tumoren abzielen, aber this compound hat in bestimmten Tumorzelllinien eine höhere Potenz gezeigt . Andere ähnliche Verbindungen sind Plevitrexed, das ebenfalls die Thymidilatsynthase inhibiert, aber ein breiteres Wirkungsspektrum hat und normales Gewebe beeinträchtigen kann . Die einzigartige Selektivität von this compound für α-Folat-Rezeptor-überexprimierende Tumoren macht es zu einem vielversprechenden Kandidaten für die zielgerichtete Krebstherapie .
Fazit
This compound ist ein Thymidilatsynthase-Inhibitor mit erheblichem Potenzial in der zielgerichteten Krebstherapie. Seine selektive Zielansprache von α-Folat-Rezeptor-überexprimierenden Tumoren, kombiniert mit seiner starken inhibitorischen Wirkung auf die Thymidilatsynthase, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die therapeutische Entwicklung. Weitere Studien und industrielle Produktionsmethoden werden dazu beitragen, sein Potenzial in klinischen Anwendungen voll auszuschöpfen.
Eigenschaften
CAS-Nummer |
416852-27-2 |
|---|---|
Molekularformel |
C32H33N5O9 |
Molekulargewicht |
631.6 g/mol |
IUPAC-Name |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1 |
InChI-Schlüssel |
DJBPYPCKXOFYII-USZFVNFHSA-N |
SMILES |
O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O |
Isomerische SMILES |
CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
Kanonische SMILES |
CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BGC638; BGC 638; BGC-638; CB-300638; CB 300638; CB300638. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


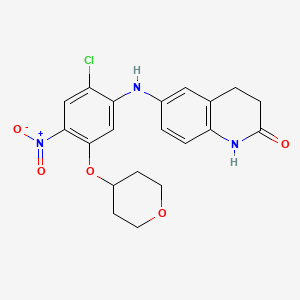

![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)
